Lipophilicity Shift: XLogP3 Comparison Between Trifluoromethyl-Substituted and Unsubstituted N-Benzylpyrrolidine Methanols
The introduction of an ortho-trifluoromethyl group on the benzyl ring of the N-benzylpyrrolidine scaffold substantially increases lipophilicity. The target compound 415951-75-6 has a computed XLogP3 of 2.5, compared to 1.6 for the unsubstituted analog (1-benzylpyrrolidin-2-yl)methanol (CAS 67131-44-6) [1][2]. This represents a ΔlogP of +0.9 units, which is consistent with the general observation that replacing hydrogen with a trifluoromethyl group on a benzyl ring increases logP by 0.9–1.2 units, with ortho substitution producing a stronger increment than para substitution . The measured logP of a closely related analog, 2-(3-(trifluoromethyl)benzyl)pyrrolidine, is reported as 3.16, further confirming the lipophilicity-enhancing effect of the trifluoromethylbenzyl moiety .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | (1-Benzylpyrrolidin-2-yl)methanol (CAS 67131-44-6): XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +0.9 (56% increase) |
| Conditions | PubChem computed XLogP3 values (PubChem release 2024.11.20 / 2025.04.14) |
Why This Matters
Higher lipophilicity directly impacts membrane permeability and CNS penetration potential, making 415951-75-6 a more suitable starting point for CNS-targeted drug discovery than its non-fluorinated analog.
- [1] PubChem. (2026). Compound Summary for CID 2845337: (1-{[2-(Trifluoromethyl)phenyl]methyl}pyrrolidin-2-yl)methanol (XLogP3: 2.5). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/BWRHLVGKMYKFLO-UHFFFAOYSA-N View Source
- [2] PubChem. (2026). Compound Summary for CID 562951: (1-Benzylpyrrolidin-2-yl)methanol (XLogP3: 1.6). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/67131-44-6 View Source
